Hexadecamethylheptasiloxane

描述

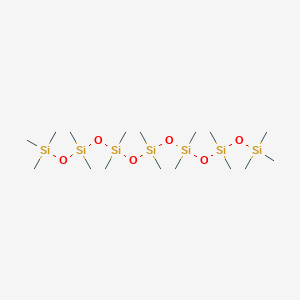

Structure

3D Structure

属性

IUPAC Name |

bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H48O6Si7/c1-23(2,3)17-25(7,8)19-27(11,12)21-29(15,16)22-28(13,14)20-26(9,10)18-24(4,5)6/h1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVSFLUJRHRSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H48O6Si7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060242 | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

286.8 °C, BP: 270 °C | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ligroin | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9012 g/cu cm at 20 °C | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.55X10-4 mm Hg at 25 °C (extrapolated) | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

541-01-5 | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,13-hexadecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °C | |

| Record name | Hexadecamethylheptasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physicochemical properties of Hexadecamethylheptasiloxane?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexadecamethylheptasiloxane is a linear siloxane, a member of a class of organosilicon compounds known for their unique properties such as thermal stability, low surface tension, and hydrophobicity.[1] Its chemical formula is C₁₆H₄₈O₆Si₇, and it has a molecular weight of approximately 533.15 g/mol . This document provides a comprehensive overview of the core physicochemical properties of this compound, detailing the experimental protocols for their determination and presenting the data in a structured format for ease of reference.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₄₈O₆Si₇ | [2] |

| Molecular Weight | 533.1 g/mol | [3] |

| Appearance | Colorless to light yellow viscous liquid | [2] |

| Density | 0.9012 g/cm³ at 20 °C | [2][3] |

| Boiling Point | 270 - 286.8 °C | [2][3] |

| Melting Point | -78 °C | [2][3][4] |

| Flash Point | 168.9 °C | [2][5] |

| Vapor Pressure | 5.55 x 10⁻⁴ mm Hg at 25 °C (extrapolated) | [3][6] |

| Refractive Index | 1.3965 at 20 °C/D | [2][3] |

| Water Solubility | 5.33 x 10⁻⁷ mg/L at 25 °C (estimated) | [6] |

| Solubility in other Solvents | Very soluble in benzene and ligroin | [3][6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 12.53 (estimated) | [6] |

| Henry's Law Constant | 1.36 x 10⁴ atm·m³/mol at 25 °C (estimated) | [6] |

| Heat of Vaporization | 60.8 kJ/mol | [3][6] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique used for separating, identifying, and quantifying complex mixtures of volatile and semi-volatile organic compounds. In the context of siloxanes like this compound, GC-MS allows for their determination in various matrices.

Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent, such as acetone or methanol.[7] For trace analysis, a preconcentration step like solid-phase microextraction (SPME) may be employed.[8]

-

Gas Chromatography: The prepared sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column.[7] The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint," allowing for its identification by comparison with spectral libraries.[7] The area under the chromatographic peak is proportional to the concentration of the compound, enabling quantification.

Density Determination: Pycnometry

A pycnometer is a flask with a precise volume used to determine the density of a liquid.

Methodology:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

It is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostat bath to bring the liquid to a specific temperature (e.g., 20 °C).

-

The mass of the filled pycnometer is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Boiling Point Determination: Micro Boiling Point Method

This method is suitable when only a small amount of the liquid is available.

Methodology:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).[9]

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Viscosity Measurement: Rotational Viscometer

Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

-

The appropriate spindle and speed for the expected viscosity of this compound are selected.

-

The spindle is attached to the viscometer and immersed in the sample liquid up to the marked level.

-

The viscometer is turned on, and the spindle begins to rotate at the set speed.

-

The instrument measures the torque required to maintain this rotation and displays the viscosity reading, typically in centipoise (cP) or millipascal-seconds (mPa·s).[10]

Refractive Index Measurement: Abbe Refractometer

An Abbe refractometer is an optical instrument used to measure the refractive index of liquids.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is pointed towards a light source.

-

The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[11]

-

The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, using the sodium D-line as the light source.[1]

Solubility Determination: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a substance in a particular solvent.

Methodology:

-

An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, benzene) in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]

-

After agitation, the mixture is allowed to stand to let the undissolved solute settle.

-

A sample of the supernatant (the saturated solution) is carefully removed, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.

-

The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as chromatography or spectroscopy. This concentration represents the solubility of the substance in that solvent at that temperature.[12]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound, from its initial identification to the determination of its key properties.

Caption: Physicochemical characterization workflow.

References

- 1. mt.com [mt.com]

- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. scribd.com [scribd.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Hexadecamethylheptasiloxane: A Technical Guide for Researchers

CAS Number: 541-01-5 Molecular Weight: 533.15 g/mol [1]

This technical guide provides an in-depth overview of hexadecamethylheptasiloxane, a linear siloxane compound relevant to researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis, analytical methods, and its applications as a pharmaceutical excipient, particularly in topical formulations.

Chemical and Physical Properties

This compound is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms with methyl groups attached to the silicon atoms.[2] It is a colorless to light yellow viscous liquid with low surface tension, good lubricity, and high-temperature resistance.[3] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 541-01-5 | [4] |

| Molecular Formula | C16H48O6Si7 | [4] |

| Molecular Weight | 533.15 g/mol | [1] |

| Density | 0.9012 g/cm³ | [4] |

| Boiling Point | 286.79 °C | |

| Melting Point | -78 °C | [4] |

| Flash Point | 168.9 °C | [1] |

| Vapor Pressure | 0.0116 mmHg at 25°C | |

| Refractive Index | 1.3965 | [4] |

Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through hydrosilylation.[5] This process involves the reaction of an alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures.[5] However, specific industrial protocols are often proprietary.[5]

A laboratory-scale synthesis can be performed via dehydrocoupling of tertiary methyl-substituted silanes. This method utilizes a moisture-tolerant Lewis acid catalyst, such as tris(pentafluorophenyl)borane monohydrate, at room temperature. By adjusting the silane-to-water ratio and catalyst concentration, the reaction can be optimized to yield a high percentage of the heptamer.[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound is often used as a reference standard in the analysis of silicone-based materials.[5] A general protocol for the analysis of siloxanes in a sample using GC-MS is outlined below.

Sample Preparation:

-

Extract the sample with a suitable organic solvent such as dichloromethane or hexane.

-

For biological samples, a liquid-liquid extraction under basic conditions may be necessary.[6]

-

Dry the organic extract.

-

If necessary, derivatize the sample to increase the volatility of the analytes. For compounds with polar functional groups, silylation is a common derivatization technique.[6]

-

Reconstitute the dried or derivatized sample in a suitable solvent for GC-MS analysis.[6]

GC-MS Parameters (General):

-

Injector Temperature: 250-300 °C

-

Column: A non-polar column, such as one with a "5-type" stationary phase (e.g., 5% phenyl-methylpolysiloxane), is typically used for siloxane analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature of around 300-330 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Logical Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of siloxanes.

In Vitro Skin Permeation Study

The use of siloxanes as excipients in topical formulations necessitates the evaluation of their effect on drug penetration through the skin. In vitro skin permeation studies using Franz diffusion cells are a standard method for this purpose.[7][8]

Protocol Outline:

-

Skin Preparation: Porcine ear skin is often used as a model membrane due to its similarity to human skin. The skin is excised, cleaned, and dermatomed to a uniform thickness.[7]

-

Franz Diffusion Cell Setup: The prepared skin is mounted between the donor and receptor chambers of the Franz diffusion cell.[7] The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), and the system is maintained at a constant temperature (typically 32°C or 37°C).[9][10]

-

Formulation Application: A known quantity of the topical formulation containing the active pharmaceutical ingredient (API) and this compound is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh, pre-warmed receptor fluid.[10]

-

Analysis: The concentration of the API in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate parameters such as the steady-state flux and lag time.

Workflow for In Vitro Skin Permeation Study

Caption: Workflow for an in vitro skin permeation study.

Biocompatibility Testing

As a component of pharmaceutical formulations, this compound and other siloxanes must be evaluated for their biocompatibility. Standard in vitro tests are conducted to assess potential adverse effects on cells.

Key Biocompatibility Tests:

-

Cytotoxicity Testing: This test evaluates whether the material causes cell death. Methods like the MTT assay are commonly used to assess cell viability after exposure to extracts of the material.[11]

-

Sensitization Testing: This assesses the potential of the material to cause an allergic reaction.

-

Irritation Testing: This determines if the material causes irritation to skin or mucous membranes. Reconstructed human epidermis (RhE) models are often used for this purpose.[11]

Logical Relationship for Biocompatibility Assessment

Caption: Key components of in vitro biocompatibility assessment.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific information in the scientific literature detailing direct interactions of this compound with defined cellular signaling pathways. Its primary role in pharmaceutical formulations is as an excipient, valued for its chemical inertness and physical properties that can enhance the delivery and stability of the active pharmaceutical ingredient.

The main biological interaction of relevance is its role in topical formulations and the potential to influence the permeation of APIs through the skin barrier. This is a physical interaction rather than a specific signaling event. Further research is needed to explore any potential for this molecule to directly modulate cellular functions.

Applications in Drug Development

This compound is primarily used as an excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its properties, such as low surface tension and hydrophobicity, can improve the spreadability and feel of creams and ointments. Furthermore, it can act as a vehicle for the active ingredient, potentially influencing its release and penetration into the skin.

It also serves as a crucial reference material for the quality control of silicone-based medical devices and pharmaceutical products, ensuring their safety and performance.[5]

Conclusion

This compound is a well-characterized siloxane with established applications in the pharmaceutical industry. While detailed, publicly available experimental protocols specifically for this compound are limited, this guide provides a framework based on standard methodologies for siloxanes. For researchers and drug development professionals, understanding its properties and the analytical and safety evaluation workflows is essential for its effective and safe use in product development. Further research into its specific biological interactions will provide a more complete understanding of its role in drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. dupont.com [dupont.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C16H48O6Si7 | CID 10912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 541-01-5 | 95% [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Hexadecamethylheptasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and properties of Hexadecamethylheptasiloxane. The information is curated for professionals in research and development who require detailed chemical and procedural information.

Chemical Structure and Identification

This compound is a linear siloxane oligomer. Its structure consists of a backbone of seven silicon atoms linked by oxygen atoms, with methyl groups attached to each silicon atom. This structure imparts properties such as high thermal stability and low surface tension.[1]

Chemical Formula: C₁₆H₄₈O₆Si₇[2]

Molecular Weight: 533.15 g/mol [2]

CAS Number: 541-01-5[2]

IUPAC Name: bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane[2]

Synonyms: Heptasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,13-hexadecamethyl-[1]

The linear arrangement of the siloxane chain with terminal trimethylsilyl groups is key to its chemical behavior and physical properties.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, providing key physical constants and spectroscopic characteristics for identification and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Boiling Point | 286.8 °C | [4] |

| Melting Point | -78 °C | [4] |

| Density | 0.9012 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.3965 at 20 °C/D | [4] |

| Vapor Pressure | 5.55 x 10⁻⁴ mm Hg at 25 °C (extrapolated) | [4] |

Table 2: Spectroscopic Data for this compound and Related Polydimethylsiloxanes

| Spectroscopic Technique | Key Peaks and Assignments | Notes |

| ¹H NMR | ~0.05-0.2 ppm (s, Si-CH₃) | The protons on the methyl groups attached to the silicon atoms are highly shielded and appear as a sharp singlet in the upfield region of the spectrum. The exact chemical shift can vary slightly based on the position in the siloxane chain. |

| ¹³C NMR | ~1.0-2.0 ppm (Si-CH₃) | Similar to ¹H NMR, the carbon atoms of the methyl groups attached to silicon appear in the upfield region. |

| FT-IR | ~2960 cm⁻¹ (C-H stretch), ~1260 cm⁻¹ (Si-CH₃ deformation), ~1020-1090 cm⁻¹ (Si-O-Si stretch), ~800 cm⁻¹ (Si-C stretch and CH₃ rock) | The strong Si-O-Si stretching band is characteristic of siloxanes. The Si-CH₃ deformation is also a prominent feature. |

| Mass Spectrometry (GC-MS) | Characteristic ionic fragments at m/z 73, 147, 221, 281, 295, and 369. | These fragments are typical for linear polydimethylsiloxanes and can be used for identification. This compound can be identified by its retention time and mass spectrum in a mixture of siloxanes.[1][5] |

Synthesis of this compound

There are two primary industrial methods for the synthesis of linear siloxanes like this compound: hydrolysis of chlorosilanes followed by condensation, and hydrosilylation. While detailed industrial protocols for hydrosilylation are often proprietary, the general principles and a laboratory-scale hydrolysis method are described below.

Hydrolysis and Condensation of Dimethyldichlorosilane

This method involves the controlled hydrolysis of dimethyldichlorosilane to form a mixture of linear and cyclic siloxanes, followed by equilibration and fractional distillation to isolate the desired heptamer.

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control is charged with diethyl ether as the solvent and triethylamine to act as a proton scavenger.

-

Hydrolysis: A stoichiometric amount of water is added to a solution of dimethyldichlorosilane in diethyl ether at a controlled temperature of 0–5 °C. The reaction is highly exothermic and requires careful temperature management.

-

End-capping: To control the chain length and favor the formation of the linear heptamer, hexamethyldisiloxane is added as an end-capping agent. This suppresses the uncontrolled growth of longer polymer chains.

-

Reaction Time: The reaction mixture is stirred for approximately 6 hours to ensure completion. The resulting mixture will contain a distribution of linear and cyclic siloxanes, with the heptamer being a significant component.

-

Purification: The crude product is purified by Kugelrohr distillation. A yield of around 68% for the pure this compound can be achieved.

Hydrosilylation

Hydrosilylation is a common industrial method for producing well-defined siloxane structures.[6] This process involves the addition of a silicon-hydride (Si-H) bond across a double bond, typically a vinyl group. For the synthesis of this compound, this would generally involve the reaction of a shorter siloxane with vinyl end-groups with a siloxane containing Si-H groups, catalyzed by a platinum complex.

-

Reactants: A vinyl-terminated polydimethylsiloxane and a hydride-terminated polydimethylsiloxane are used as the starting materials. The stoichiometry is carefully controlled to achieve the desired chain length.

-

Catalyst: A platinum-based catalyst, such as Karstedt's catalyst, is commonly employed.

-

Reaction Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures.

-

Purification: The product is purified to remove any unreacted starting materials and catalyst residues. This can be achieved through techniques such as fractional distillation under reduced pressure or solvent extraction.[7][8][9]

Purification and Analysis

The purity of this compound is critical for many of its applications. The primary methods for purification are fractional distillation and solvent extraction.

-

Fractional Distillation: This technique is effective for separating linear siloxanes from cyclic impurities and other oligomers with different boiling points.[7][8] However, due to the close boiling points of some siloxane species, this can be an energy-intensive process.[8]

-

Solvent Extraction: Liquid-liquid extraction, for example using acetone, can be employed to remove low molecular weight cyclic siloxanes from the desired linear product.[9]

Analysis of purity is typically performed using gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS) or a flame ionization detector (FID).[1][5] The high volatility and thermal stability of this compound make it well-suited for GC analysis.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all chemicals, appropriate personal protective equipment should be worn when handling it. It is a stable compound under normal conditions but can decompose at very high temperatures or in the presence of strong acids or bases.

This guide provides a foundational understanding of the synthesis and chemical nature of this compound, intended to support further research and development activities.

References

- 1. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H48O6Si7 | CID 10912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repository.gatech.edu [repository.gatech.edu]

Hexadecamethylheptasiloxane safety data sheet and handling precautions.

An In-depth Technical Guide to the Safe Handling of Hexadecamethylheptasiloxane

For professionals in research, scientific, and drug development fields, a comprehensive understanding of the chemical compounds in use is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No. 541-01-5), a linear siloxane compound.

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid. It is characterized by low surface tension, good lubricity, and high-temperature resistance. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H48O6Si7 | |

| Molecular Weight | 533.15 g/mol | |

| Melting Point | -78 °C | |

| Boiling Point | 286.79 °C | |

| Density | 0.9012 g/cm³ at 20 °C | |

| Vapor Pressure | 5.55 x 10⁻⁴ mm Hg at 25 °C (extrapolated) | |

| Refractive Index | 1.394 - 1.3965 at 20-25 °C | |

| Flash Point | 168.9 °C |

Section 2: Hazard Identification and GHS Classification

The classification of this compound under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals varies across different suppliers. It is crucial for users to consult the specific Safety Data Sheet (SDS) provided with their product. A summary of the observed classifications is provided below.

| Hazard Statement Code | Description | GHS Classification | Source |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | |

| H320 | Causes eye irritation | Eye Irritation (Category 2B) | |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | |

| Not Classified | Does not meet GHS hazard criteria | Not a hazardous substance or mixture |

NFPA 704 Hazard Diamond:

-

Health (Blue): 1 - Materials that, under emergency conditions, can cause significant irritation.

-

Flammability (Red): 1 - Materials that must be preheated before ignition can occur.

-

Instability/Reactivity (Yellow): 0 - Material that in themselves are normally stable, even under fire conditions.

Section 3: Handling and Storage Precautions

Proper handling and storage are essential to minimize risks associated with this compound.

3.1 Safe Handling:

-

Ventilation: Use only in a well-ventilated area or outdoors.

-

Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.

-

General Precautions: Do not handle until all safety precautions have been read and understood. Avoid breathing fumes, mist, spray, or vapors.

3.2 Safe Storage:

-

Conditions: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use.

-

Incompatible Materials: Keep away from strong acids, strong bases, and strong oxidizing agents.

-

Storage Integrity: Protect from physical damage and contamination. Store locked up.

Section 4: Emergency Procedures

4.1 First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately flush eyes for at least 15 minutes. Get medical advice/attention if eye irritation persists. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

4.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: The product is not combustible, but containers may burn. Thermal decomposition can generate carbon and silicon oxides. There is a risk of explosion if heated under confinement.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

4.3 Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Do not attempt to take action without suitable protective equipment. Ensure adequate ventilation.

-

Environmental Precautions: Prevent spillage from entering drains or water courses.

-

Containment and Cleaning Up: For small spills, absorb with an inert material such as sand, earth, or vermiculite and place in a suitable container for disposal. For large spills, dike the area to contain the spill. Clean the contaminated area with an appropriate solvent and flush with plenty of water.

Section 5: Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited in publicly available literature, the assessment of its potential hazards would follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

5.1 Acute Oral Toxicity (Following OECD Guideline 423):

-

Principle: This is a stepwise procedure using a limited number of animals. The substance is administered orally to a group of fasted animals.

-

Methodology:

-

A starting dose (e.g., 300 mg/kg body weight) is administered to a small group of rodents (typically rats).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, the dose for the next group of animals is increased or decreased.

-

The GHS classification is determined based on the dose at which mortality is observed.

-

5.2 Acute Dermal Irritation/Corrosion (Following OECD Guideline 404):

-

Principle: The substance is applied to a small area of the skin of an animal (typically a rabbit).

-

Methodology:

-

A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

-

The patch is removed after a set period (e.g., 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

The severity of the reactions is scored, and the substance is classified based on the scores.

-

5.3 Acute Eye Irritation/Corrosion (Following OECD Guideline 405):

-

Principle: A single dose of the substance is applied to one of the eyes of an animal (typically a rabbit).

-

Methodology:

-

The test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after instillation).

-

The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the

-

The Solubility of Hexadecamethylheptasiloxane: A Technical Guide for Researchers

An In-depth Analysis of the Solubility of a Key Siloxane in Common Laboratory Solvents for Scientific and Drug Development Applications

Introduction

Hexadecamethylheptasiloxane, a linear siloxane with the chemical formula C₁₆H₄₈O₆Si₇, is a compound of significant interest in various scientific fields, including pharmaceuticals, cosmetics, and materials science. Its unique properties, such as low surface tension, thermal stability, and biocompatibility, make it a valuable ingredient in a wide range of formulations. A thorough understanding of its solubility in common laboratory solvents is paramount for researchers, scientists, and drug development professionals to effectively formulate products, design experiments, and predict the behavior of this siloxane in different chemical environments.

This technical guide provides a comprehensive overview of the solubility of this compound in a selection of common laboratory solvents. The document presents both qualitative and predicted quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in their laboratory practices.

Core Principles of Solubility

The solubility of a substance in a solvent is governed by the principle of "like dissolves like." This adage implies that substances with similar intermolecular forces and polarity are more likely to be miscible. For non-polar compounds like this compound, solubility is primarily dictated by van der Waals forces. In contrast, its interaction with polar solvents is limited due to the inability to form strong hydrogen bonds or dipole-dipole interactions.

To provide a more quantitative prediction of solubility, this guide utilizes the Hansen Solubility Parameters (HSP). The HSP theory separates the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances can be calculated, and a smaller distance suggests a higher likelihood of solubility.

Solubility Data for this compound

Table 1: Qualitative and Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Hansen Solubility Parameters (δD, δP, δH) (MPa⁰.⁵) | Predicted Solubility (Based on HSP) |

| Water | H₂O | Insoluble (5.33 x 10⁻⁷ mg/L at 25°C)[1][2] | (15.5, 16.0, 42.3) | Immiscible |

| Ethanol | C₂H₅OH | Insoluble | (15.8, 8.8, 19.4) | Immiscible |

| Methanol | CH₃OH | Insoluble | (15.1, 12.3, 22.3) | Immiscible |

| Acetone | C₃H₆O | Partially Soluble | (15.5, 10.4, 7.0) | Partially Miscible |

| Toluene | C₇H₈ | Very Soluble[3] | (18.0, 1.4, 2.0) | Miscible |

| Hexane | C₆H₁₄ | Very Soluble | (14.9, 0.0, 0.0) | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Soluble | (15.8, 5.3, 7.2) | Miscible |

| Benzene | C₆H₆ | Very Soluble[3] | (18.4, 0.0, 2.0) | Miscible |

| Ligroin | Mixture of hydrocarbons | Very Soluble[3] | (approx. 15, ~0, ~0) | Miscible |

Note: The Hansen Solubility Parameters for this compound are estimated to be approximately (15.0, 1.0, 2.0) based on data for similar linear siloxanes. The predictions of miscibility are based on the calculated relative energy difference (RED) between the siloxane and the respective solvents. A low RED value suggests high miscibility.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for the qualitative and semi-quantitative determination of the solubility of this compound in liquid solvents.

Visual Miscibility Test

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given solvent at room temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, toluene, hexane)

-

Small, clear glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 2 mL of the solvent to a clean, dry test tube.

-

Add 2 mL of this compound to the same test tube.

-

Stopper the test tube and invert it gently ten times to mix the liquids. Alternatively, use a vortex mixer on a low setting for 10-15 seconds.

-

Allow the test tube to stand undisturbed for at least 5 minutes.

-

Observe the mixture against a well-lit background.

Interpretation of Results:

-

Miscible: The mixture forms a single, clear, and homogenous phase with no visible interface between the two liquids.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion. Over time, two distinct layers may begin to separate.

-

Immiscible: Two distinct, clear layers are observed, separated by a visible interface.

Quantitative Solubility Determination by Serial Dilution (for Miscible/Partially Miscible Systems)

Objective: To estimate the approximate solubility of this compound in a solvent where it is at least partially miscible.

Materials:

-

This compound

-

Solvent of interest

-

A series of clean, dry, and calibrated volumetric flasks (e.g., 10 mL)

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution by accurately weighing a known mass of this compound and dissolving it in a known volume of the solvent.

-

Create a series of dilutions from the stock solution. For example, prepare solutions with concentrations of 90%, 80%, 70%, and so on, of this compound in the solvent.

-

For each dilution, thoroughly mix the components and observe for any signs of phase separation or cloudiness after allowing the solution to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

-

The highest concentration that remains a single, clear phase represents the approximate solubility of this compound in that solvent at that temperature.

Note: For highly accurate quantitative solubility data, analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be required to measure the concentration of the solute in a saturated solution.

Visualizing the Experimental Workflow

The following diagram, created using the DOT language, illustrates the logical workflow for determining the solubility of this compound in a given solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. While quantitative experimental data remains sparse, the application of Hansen Solubility Parameters offers a reliable predictive tool for assessing miscibility. The provided experimental protocols offer a practical framework for researchers to qualitatively and semi-quantitatively determine solubility in their own laboratory settings. A clear understanding of these solubility characteristics is essential for the successful application of this compound in the development of new materials and formulations across various scientific disciplines.

References

Thermal Stability and Decomposition of Hexadecamethylheptasiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexadecamethylheptasiloxane, a linear siloxane with the chemical formula C₁₆H₄₈O₆Si₇. This document synthesizes available data on its thermal behavior, outlines relevant experimental protocols for its analysis, and presents a logical workflow for such investigations.

Core Concepts: Thermal Behavior of this compound

This compound, like other linear siloxanes, is recognized for its thermal stability, a property that makes it suitable for a variety of high-temperature applications.[1] However, at elevated temperatures, it undergoes decomposition, breaking down into smaller, more volatile compounds.[1] The thermal decomposition of siloxanes is a complex process that can be influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of catalysts.[2][3]

Under inert conditions, the decomposition of linear siloxanes is believed to proceed through a mechanism involving the formation of silanone intermediates (R₂Si=O).[4] This process typically results in the cleavage of the siloxane backbone and the formation of a variety of cyclic and linear siloxane fragments, as well as hydrocarbon gases.[5][6] In an oxidative environment, the decomposition is more complex and can lead to the formation of carbon oxides, silicon oxides, and other oxygenated species.[2][7]

Quantitative Data on Thermal Decomposition

While specific quantitative data for the thermal decomposition of this compound is not extensively available in public literature, the following table summarizes typical thermal properties and decomposition products observed for linear siloxanes of similar structure. This data is compiled from studies on related compounds and provides an expected range of behavior for this compound.

| Parameter | Value/Description | Analytical Method |

| Thermal Stability Limit | < 300°C | General Literature |

| Boiling Point | 286.79°C | Chemical Databases |

| Primary Decomposition Products (Inert Atmosphere) | - Cyclic siloxanes (e.g., D3, D4, D5) - Methane (CH₄) - Ethene (C₂H₄) - Ethane (C₂H₆) - Acetylene (C₂H₂) - Methylsilanes (e.g., Me₂SiH₂) | Pyrolysis-GC-MS |

| Primary Decomposition Products (Oxidative Atmosphere) | - Carbon Monoxide (CO) - Carbon Dioxide (CO₂) - Silicon Oxides (e.g., SiO₂) - Water (H₂O) - Formaldehyde | TGA-FTIR, TGA-MS |

Experimental Protocols

The investigation of the thermal stability and decomposition of this compound involves a suite of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated in the TGA furnace under a controlled atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 50-100 mL/min).

-

A linear heating rate, typically 10°C/min, is applied over a temperature range from ambient to a temperature sufficient to ensure complete decomposition (e.g., 25°C to 800°C).

-

The mass of the sample is continuously monitored by a highly sensitive microbalance as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, oxidation) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the material.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit that is directly coupled to the injector of a gas chromatograph.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 600°C) in an inert atmosphere (e.g., helium).

-

The decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

The separated compounds elute from the GC column and enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST) and fragmentation patterns.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

References

- 1. Buy this compound | 541-01-5 | 95% [smolecule.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. A mechanistic study of the low pressure pyrolysis of linear siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mechanistic study of the low pressure pyrolysis of linear siloxanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. primescholars.com [primescholars.com]

Spectroscopic data (NMR, IR, Mass Spec) for Hexadecamethylheptasiloxane.

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for hexadecamethylheptasiloxane (C₁₆H₄₈O₆Si₇), a linear siloxane of significant interest in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for obtaining this data are also presented, alongside a visual representation of a general spectroscopic analysis workflow.

Introduction

This compound is a linear polydimethylsiloxane (PDMS) with the structure CH₃-[Si(CH₃)₂-O-]₆-Si(CH₃)₃. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in various matrices. This guide summarizes the expected spectroscopic data for this compound, based on established knowledge of similar polysiloxanes and available mass spectral data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.06 - 0.2 | Singlet | Si-CH ₃ |

| Note: The chemical shift of protons in the Si-CH₃ groups of polydimethylsiloxanes is typically observed in the range of 0 to 0.5 ppm.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~1.0 - 2.0 | Si-C H₃ |

| Note: The ¹³C chemical shift for the methyl groups in polydimethylsiloxanes is characteristically found in the upfield region of the spectrum. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~2962 | C-H stretch (in Si-CH₃) | Strong |

| ~1260 | Si-CH₃ deformation | Strong, Sharp |

| ~1090 - 1020 | Si-O-Si stretch (asymmetric) | Very Strong |

| ~800 | Si-C stretch and CH₃ rock | Strong |

| Note: Polydimethylsiloxanes exhibit characteristic absorption bands, with the Si-O-Si stretching vibrations being particularly intense.[2][3] |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Ion | Relative Intensity |

| 73 | [Si(CH₃)₃]⁺ | High |

| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ | High |

| 221 | [(CH₃)₃SiOSi(CH₃)₂OSi(CH₃)₂]⁺ | Moderate |

| 281 | [(CH₃)₃Si(OSi(CH₃)₂)₃-CH₃]⁺ | Moderate |

| 295 | [(CH₃)₃Si(OSi(CH₃)₂)₃]⁺ | Low |

| 369 | [(CH₃)₃Si(OSi(CH₃)₂)₄]⁺ | Low |

| 517 | [M-CH₃]⁺ | Low |

| Note: The mass spectrum of this compound is characterized by a series of fragment ions resulting from cleavage of the siloxane backbone and loss of methyl groups. The molecular ion (M⁺ at m/z 532) is often of low abundance or not observed.[4][5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC.

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The GC oven temperature is programmed to ramp up to ensure elution of the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fourier transform infrared spectrometric determination of trace amounts of polydimethylsiloxane in extracts of plastics additives - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H48O6Si7 | CID 10912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptasiloxane, hexadecamethyl- [webbook.nist.gov]

A Technical Guide to Hexadecamethylheptasiloxane: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexadecamethylheptasiloxane, a linear siloxane compound with growing interest in various scientific and industrial applications, including its potential use in drug development. This document outlines its commercial availability, the different purity grades offered by suppliers, and the analytical methodologies used to determine its purity.

Commercial Suppliers

This compound is available from a range of chemical suppliers catering to research and industrial needs. The following table summarizes some of the key commercial suppliers.

| Supplier | Location | Contact Information | Notes |

| Smolecule | - | - | Offers a 95% purity grade.[1] |

| ChemicalBook | - | - | Lists multiple suppliers for the compound.[2] |

| ChemBK | - | - | Provides a list of suppliers, including Shanghai Macklin Biochemical Co., Ltd.[3] |

| Veeprho Life Sciences | UK, USA | --INVALID-LINK-- | Characterized reference material compliant with USP, EMA, JP, and BP standards. Plays a role in ANDA and NDA for Simeticone.[4] |

| CHEMLYTE SOLUTIONS CO.,LTD | China | - | Manufactory offering industrial grade this compound.[5] |

| Alfa Chemistry | - | - | Offers the compound for experimental/research use.[6] |

| CymitQuimica | - | - | Provides this compound with purities of 96% and 97%.[7] |

| LookChem | - | - | Lists suppliers such as Chemenu and Crysdot offering 97% purity.[8] |

Purity Grades and Specifications

The purity of this compound is a critical factor for its application, particularly in research and pharmaceutical contexts. The available grades vary among suppliers, with higher purity grades being essential for analytical and reference standards.

| Purity Grade | Supplier(s) | Notes |

| 99% | Henan Lihao Chem Plant Limited (via ECHEMI) | Industrial Grade.[5] |

| 98% (or ≥ 98 wt%) | - | Can be isolated by wiped-film or molecular distillation.[1] |

| 97% | Chemenu, Crysdot (via LookChem), CymitQuimica | - |

| 96% | CymitQuimica | [7] |

| 95% | Smolecule, Alfa Chemistry | [1][6] |

It is important for researchers to request a certificate of analysis (CoA) from the supplier to obtain batch-specific purity information.

Analytical Methodologies for Purity Assessment

Accurate determination of this compound purity is crucial. Several analytical techniques are employed for this purpose, with gas chromatography being a primary method.

Gas Chromatography (GC):

A sensitive method for the detection, characterization, and quantification of low molecular weight silicones like this compound involves gas chromatography coupled with an atomic emission detector (GC/AED) or a mass spectrometer (GC/MS).[9]

-

Principle: This technique separates volatile compounds in a mixture. The separated components are then detected and quantified.

-

Identification: In a study using GC/MS, this compound was identified as one of the initial peaks in the analysis of polydimethylsiloxane (PDMS) oil, with a Wiley Mass Spectral Library match of over 90%.[9]

Other Potential Methods:

While GC is a primary method, other analytical techniques can be used to assess chemical purity, including:[10]

-

Titration

-

Infrared Spectroscopy (IR)

-

Paper Chromatography

-

Optical Rotation

The selection of the most appropriate analytical method depends on the specific impurities that need to be quantified and the required level of sensitivity.

Logical Workflow for Supplier and Purity Grade Selection

The process of selecting a suitable supplier and purity grade for this compound for research or drug development purposes can be streamlined by following a logical workflow. The diagram below illustrates the key decision-making steps.

Caption: Workflow for selecting a commercial supplier and purity grade of this compound.

Synthesis and Applications

The primary industrial synthesis method for this compound is hydrosilylation.[1] However, the specific details of these manufacturing processes are often proprietary.

This compound has various applications, including:[1][7]

-

Cosmetics: Used for its texture and spreadability in hair care formulations.[1]

-

Material Science: Acts as a lubricant and heat-transfer fluid.[1]

-

Research: Serves as a reference standard in analytical chemistry for the study of siloxanes.[1]

-

Drug Development: Plays a role in the commercial manufacturing of Simeticone.[4]

This guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications, it is always recommended to consult the supplier's technical documentation and conduct appropriate in-house analysis to ensure the material meets the required specifications.

References

- 1. Buy this compound | 541-01-5 | 95% [smolecule.com]

- 2. This compound | 541-01-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. veeprho.com [veeprho.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 541-01-5: this compound | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | C16H48O6Si7 | CID 10912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. moravek.com [moravek.com]

Environmental fate and persistence of Hexadecamethylheptasiloxane.

An In-depth Technical Guide to the Environmental Fate and Persistence of Hexadecamethylheptasiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (L7) is a linear siloxane used in a variety of industrial and consumer products. Its potential release into the environment necessitates a thorough understanding of its environmental fate and persistence. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of L7. It summarizes key physicochemical properties, details its partitioning and persistence in various environmental compartments, and outlines its potential for bioaccumulation. The information is presented through structured data tables, detailed experimental methodologies based on standardized protocols, and logical diagrams to facilitate a clear understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. These properties determine how a substance partitions between different environmental compartments such as air, water, soil, and biota. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₄₈O₆Si₇ | |

| Molecular Weight | 533.15 g/mol | |

| Boiling Point | 286.8 °C | |

| Melting Point | -78 °C | |

| Vapor Pressure | 5.55 x 10⁻⁴ mm Hg at 25 °C (extrapolated) | |

| Water Solubility | 0.02 mg/L (estimated) | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 12.52 (estimated) | |

| Henry's Law Constant | 1.4 x 10⁴ atm·m³/mol (estimated) | |

| Organic Carbon-Water Partition Coefficient (Kₒc) | 6.8 x 10⁷ (estimated) |

Environmental Fate and Persistence

The environmental fate of this compound is characterized by its high volatility and strong affinity for organic matter. This section details its expected behavior and persistence in the primary environmental compartments.

Atmospheric Fate

Once released into the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its relatively high vapor pressure. The primary degradation pathway in the atmosphere is through reaction with photochemically-produced hydroxyl radicals (•OH).

-

Atmospheric Half-Life: The estimated atmospheric half-life for this reaction is approximately 6 days.

-

Photolysis: L7 does not contain chromophores that absorb light at wavelengths greater than 290 nm, and therefore, direct photolysis is not expected to be a significant degradation pathway.

Due

Methodological & Application

Application Notes and Protocols: Hexadecamethylheptasiloxane as a Reference Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecamethylheptasiloxane (C₁₆H₄₈O₆Si₇) is a linear siloxane compound that serves as a valuable reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2] Its well-defined chemical and physical properties, including high purity, thermal stability, and a distinct mass spectrum, make it an ideal internal standard for the quantification of other low molecular weight silicones and volatile methyl siloxanes (VMS) in various matrices.[1][3] These applications are crucial in diverse fields such as environmental monitoring, materials science, and the quality control of pharmaceuticals and consumer products.[3][4]

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in GC-MS analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

| Property | Value |

| Chemical Formula | C₁₆H₄₈O₆Si₇ |

| Molecular Weight | 533.15 g/mol [1][2] |

| Boiling Point | 270.0 - 286.8 °C[1][2] |

| Melting Point | -78.0 °C[1][2] |

| Density | 0.9012 g/cm³ at 20 °C[1][2] |

| Purity | Typically ≥95% |

Applications

This compound is primarily used as an internal standard in GC-MS to:

-

Quantify Volatile Methyl Siloxanes (VMS): Accurately determine the concentration of cyclic and linear siloxanes in environmental samples (e.g., water, air, biogas) and consumer products.[3][5]

-

Quality Control of Silicone-Based Products: Assess the residual monomer content and purity of silicone fluids, elastomers, and resins.[1][6]

-

Drug Development and Manufacturing: Monitor for siloxane-related leachables and extractables from container closure systems and manufacturing equipment.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard. Method validation and optimization are crucial for specific applications and matrices.[7][8]

Preparation of Standard Solutions

a. Stock Solution of this compound (Internal Standard):

-

Accurately weigh approximately 50 mg of pure this compound.

-

Dissolve it in 50 mL of a suitable volatile organic solvent (e.g., acetone, hexane, or dichloromethane) in a volumetric flask to obtain a stock solution of approximately 1 mg/mL.[1][6]

-

Store the stock solution in a tightly sealed glass vial at 4°C.

b. Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the analyte(s) of interest with the chosen solvent.

-

Spike each calibration standard and blank with a constant known concentration of the this compound internal standard from the stock solution. The final concentration of the internal standard should be similar to the expected concentration of the analytes.

Sample Preparation

The goal of sample preparation is to extract the target siloxanes and the internal standard into a solvent compatible with GC-MS analysis.

a. Liquid Samples (e.g., Silicone Fluids, Water):

-

Accurately weigh a known amount of the liquid sample into a glass vial.

-

Add a precise volume of the this compound internal standard stock solution.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Allow the phases to separate or centrifuge if necessary.

-

Transfer an aliquot of the organic phase to a GC vial for analysis.

b. Solid Samples (e.g., Silicone Elastomers, Tissues):

-

Cut the solid sample into small pieces to increase the surface area for extraction.[6]

-

Accurately weigh a known amount of the sample into a glass vial.

-

Add a precise volume of the this compound internal standard stock solution.

-

Add a suitable extraction solvent (e.g., acetone).

-

Extract the siloxanes using a method such as sonication or Soxhlet extraction for a defined period.

-

Filter or centrifuge the extract to remove solid particles.

-

Transfer an aliquot of the clear extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis of siloxanes. These should be optimized for the specific instrument and analytes.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10][11] |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[10][12] |

| Inlet Temperature | 250 - 280 °C[13] |

| Injection Mode | Splitless or Split (e.g., 50:1)[10][12] |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 40-50°C (hold 1-2 min), ramp at 10-15°C/min to 280-300°C (hold 5-10 min)[12][13] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[12] |

| Source Temperature | 230 °C[12] |

| Quadrupole Temp. | 150 °C[12] |

| Acquisition Mode | Full Scan (e.g., m/z 45-600) for identification and Selected Ion Monitoring (SIM) for quantification |

| Solvent Delay | 3-5 minutes |

Characteristic Ions for this compound (m/z): 73, 147, 221, 281, 295, 369.[2][4]

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the analytes and the internal standard (this compound) based on their retention times and mass spectra.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

-

Quantification: Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of siloxanes using an internal standard method with GC-MS. While specific data for this compound is not extensively published, these values provide a general expectation for a well-validated method.

| Parameter | Typical Value Range | Reference |

| Linearity (r²) | > 0.995 | [5] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [3][5] |

| Limit of Quantification (LOQ) | 0.04 - 0.25 µg/L | [3][5] |

| Precision (RSD%) | < 10% | [5] |

| Accuracy (Recovery %) | 80 - 110% | [5] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of siloxanes using this compound as an internal standard.

Troubleshooting